molecular formula C24H16Cl2N4 B601443 N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride CAS No. 90690-85-0

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride

Cat. No. B601443
CAS RN: 90690-85-0
M. Wt: 431.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride” is also known as Clofazimine . It is a highly lipophilic antimicrobial riminophenazine dye used in combination with other agents, such as dapsone, for the treatment of leprosy . It has a molecular weight of 473.40 .


Molecular Structure Analysis

The molecular structure of Clofazimine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

Antileprosy Drug

Clofazimine is a riminophenazine, which is used as an antileprosy drug . It has been effectively used to treat leprosy by inhibiting the growth of Mycobacterium leprae, the bacteria that causes leprosy.

Treatment of Multidrug-Resistant Tuberculosis

Clofazimine is also used to treat multidrug-resistant tuberculosis . It is effective against Mycobacterium tuberculosis, the bacteria that causes tuberculosis, especially in cases where the bacteria have developed resistance to other commonly used drugs.

Anti-Inflammatory Agent

Clofazimine has an anti-inflammatory effect , which is used to treat discoid lupus erythematosus, a chronic skin condition characterized by inflammation and scarring type skin lesions which occur on the face, ears, and scalp and at times on other body areas.

Immunosuppressive Property

Clofazimine has immunosuppressive properties . This means it can reduce the body’s immune response, which can be beneficial in conditions where the immune system is overactive, such as in autoimmune diseases.

Antimicrobial Preparation

Clofazimine has been used for antimicrobial preparation . It can be used to prevent the growth of certain types of bacteria and fungi, making it useful in a variety of research and medical applications.

Study of Macrophage Function

Clofazimine has been used to study its accumulation on macrophages to form crystal-like drug inclusions (CLDIs) . This can help researchers understand more about how macrophages function in the body.

Mechanism of Action

Clofazimine exerts a slow bactericidal effect on Mycobacterium leprae (Hansen’s bacillus) due primarily to its action on the bacterial outer membrane . It also exerts anti-inflammatory properties due to the suppression of T-lymphocyte activity .

Safety and Hazards

Clofazimine has been implicated in abdominal obstruction, in some cases fatal, due to the deposition of drug and formation of crystals in the intestinal mucosa . Complaints of abdominal pain and nausea/vomiting should be investigated promptly, and the doses of clofazimine should be lowered or discontinued if it is found to be the culprit .

properties

IUPAC Name

N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4.ClH/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22;/h1-14,27-28H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGVRWXXDDXLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90690-85-0
Record name N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrocloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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